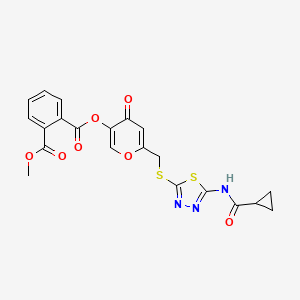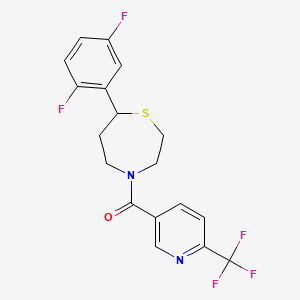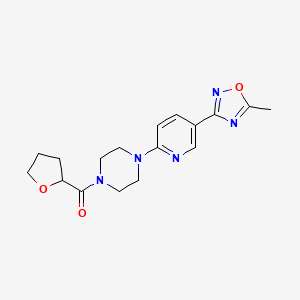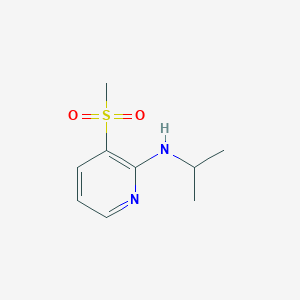
1-(3,4-Dimethylphenoxy)-3-((1-phenylethyl)amino)propan-2-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "1-(3,4-Dimethylphenoxy)-3-((1-phenylethyl)amino)propan-2-ol hydrochloride" is a beta-adrenoceptor blocking agent, which is part of a series of compounds synthesized to evaluate their affinity to beta-1 and beta-2 adrenoceptors. These compounds are of interest due to their potential cardioselective properties, which could make them valuable in the treatment of cardiovascular diseases .
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, a series of 1-[(4-hydroxyphenethyl)amino]-3-(aryloxy)propan-2-ols and 1-[(3,4-dimethoxyphenethyl)amino]-3-(aryloxy)propan-2-ols were synthesized and their affinities for beta-adrenoceptors were determined . Another related synthesis involved the reaction of 6-chloro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline with (aryloxymethyl)oxiranes to produce new propan-2-ol derivatives . These syntheses involve multi-step reactions, typically starting with the formation of an intermediate which is then further reacted with other chemical entities to introduce the desired functional groups.
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using X-ray diffraction analysis. For example, the crystal structures of 2-amino-N-(dimethylphenoxyethyl)propan-1-ol derivatives have been reported, providing insights into the conformation of the amine fragments and the overall molecular geometry . The crystal packing is often dominated by hydrogen-bonded chains or rings, which can influence the compound's stability and reactivity .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are crucial for determining their biological activity. The introduction of different substituents can significantly alter the affinity for beta-adrenoceptors. For instance, increasing the size of the substituent on the 3-(aryloxy) moiety has been shown to increase the affinity for the beta-1 adrenoceptor . The specific chemical reactions and conditions used in the synthesis, such as temperature and solvent, can also affect the yield and purity of the final product.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are determined by their molecular structure. The presence of different functional groups, such as the aryloxy and amino groups, can influence properties like solubility, melting point, and stability. The hydrochloride form of these compounds, for example, may have improved water solubility, which is important for their potential use as pharmaceuticals . The stereochemistry of the compounds can also affect their biological activity, as seen in the different crystal structures and conformations reported .
Scientific Research Applications
Cardioselective Beta-Adrenoceptor Blocking Agents
This compound is part of a series synthesized to explore the cardioselectivity of beta-adrenoceptor blocking agents. Studies comparing its affinity to beta-1 and beta-2 adrenoceptors with known beta-blockers have demonstrated its substantial cardioselectivity, especially when modifications increase the size of the substituent in the 3-(aryloxy) moiety. Such alterations have led to a significantly higher affinity for the beta-1 adrenoceptor, highlighting its potential in targeted cardiovascular therapies (Rzeszotarski et al., 1979).
Structural Analyses in Different Environments
Research involving the conformational analyses of this compound's derivatives in various environments, including crystalline and salt forms, has provided insights into its structural flexibility and interaction potential. The studies have revealed differences in molecular conformations and intermolecular interactions, influenced by factors like protonation and the presence of specific anions. Such structural insights are crucial for understanding the compound's reactivity and interactions at the molecular level (Nitek et al., 2020).
Antagonistic Effects on Adrenoceptors
Investigations into the antagonistic effects of this compound on adrenoceptors have provided evidence of its potential as a therapeutic agent in cardiovascular diseases. For instance, studies have demonstrated its ability to inhibit alpha1-adrenoceptors, affecting vascular smooth muscle tone and blood pressure regulation. Such research underscores the compound's relevance in designing treatments for conditions like hypertension and other cardiovascular disorders (Lu et al., 2000).
Potential in Neuropharmacology
Additional research has explored the compound's neuropharmacological potential, particularly its role in modulating neurotransmitter systems. For example, derivatives of this compound have been studied for their effects on GABA_B receptors, suggesting its possible utility in treating neurological and psychiatric disorders. This area of research highlights the compound's versatility and its potential applications beyond cardiovascular therapeutics (Kerr et al., 2007).
properties
IUPAC Name |
1-(3,4-dimethylphenoxy)-3-(1-phenylethylamino)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2.ClH/c1-14-9-10-19(11-15(14)2)22-13-18(21)12-20-16(3)17-7-5-4-6-8-17;/h4-11,16,18,20-21H,12-13H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYAVHGQGFLXPOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(CNC(C)C2=CC=CC=C2)O)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
45.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49676588 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(3,4-Dimethylphenoxy)-3-((1-phenylethyl)amino)propan-2-ol hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(4-(benzyloxy)phenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one](/img/structure/B2504792.png)
![N-(4-acetylphenyl)-2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2504793.png)
![2-({2-[2,4-Dichloro-5-(2-ethoxy-2-oxoethoxy)anilino]-2-oxoethyl}sulfanyl)acetic acid](/img/structure/B2504794.png)
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-methylisoxazole-5-carboxamide](/img/structure/B2504796.png)


![1-(2-azepan-1-yl-2-oxoethyl)-3-[(2-oxo-2-piperidin-1-ylethyl)thio]-1H-indole](/img/structure/B2504801.png)

![3-[3-Chloro-4-(trifluoromethyl)phenyl]-5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine](/img/structure/B2504803.png)

